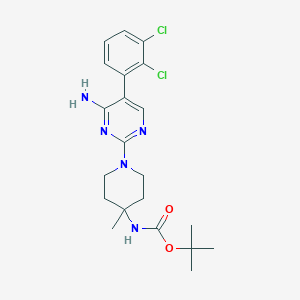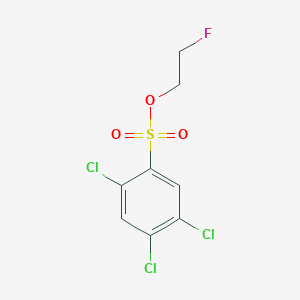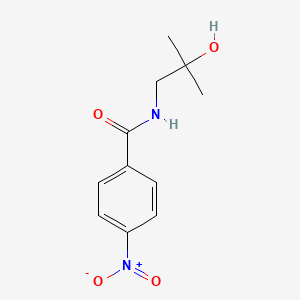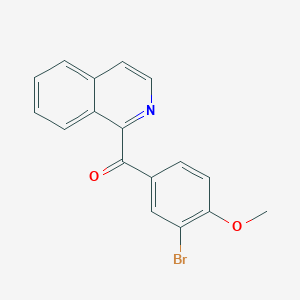![molecular formula C12H10Cl3N5 B13999545 3H-1,2,3-Triazolo[4,5-d]pyrimidine, 4,7-dihydro-3-(phenylmethyl)-5-(trichloromethyl)- CAS No. 58950-34-8](/img/structure/B13999545.png)
3H-1,2,3-Triazolo[4,5-d]pyrimidine, 4,7-dihydro-3-(phenylmethyl)-5-(trichloromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-1,2,3-TRIAZOLO[4,5-D]PYRIMIDINE,4,7-DIHYDRO-3-(PHENYLMETHYL)-5-(TRICHLOROMETHYL)- is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique triazole and pyrimidine fused ring structure, which is further substituted with a phenylmethyl and a trichloromethyl group. These structural features confer distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3H-1,2,3-TRIAZOLO[4,5-D]PYRIMIDINE,4,7-DIHYDRO-3-(PHENYLMETHYL)-5-(TRICHLOROMETHYL)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted pyrimidine, the introduction of the triazole ring can be achieved through cycloaddition reactions. The phenylmethyl and trichloromethyl groups are then introduced via substitution reactions using suitable reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification through chromatography techniques to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the trichloromethyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: The phenylmethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3) are employed under acidic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their unique properties and applications.
Aplicaciones Científicas De Investigación
3H-1,2,3-TRIAZOLO[4,5-D]PYRIMIDINE,4,7-DIHYDRO-3-(PHENYLMETHYL)-5-(TRICHLOROMETHYL)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 3H-1,2,3-TRIAZOLO[4,5-D]PYRIMIDINE,4,7-DIHYDRO-3-(PHENYLMETHYL)-5-(TRICHLOROMETHYL)- exerts its effects is largely dependent on its interaction with molecular targets. The triazole and pyrimidine rings can engage in hydrogen bonding and π-π interactions with proteins and nucleic acids, influencing their function. The phenylmethyl and trichloromethyl groups may enhance the compound’s lipophilicity, facilitating its passage through cellular membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Uniqueness: 3H-1,2,3-TRIAZOLO[4,5-D]PYRIMIDINE,4,7-DIHYDRO-3-(PHENYLMETHYL)-5-(TRICHLOROMETHYL)- stands out due to its fused triazole-pyrimidine ring system, which is not commonly found in other compounds. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Propiedades
Número CAS |
58950-34-8 |
|---|---|
Fórmula molecular |
C12H10Cl3N5 |
Peso molecular |
330.6 g/mol |
Nombre IUPAC |
3-benzyl-5-(trichloromethyl)-4,7-dihydrotriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C12H10Cl3N5/c13-12(14,15)11-16-6-9-10(17-11)20(19-18-9)7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,16,17) |
Clave InChI |
XGBHYWKRLBPQIB-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(NC(=N1)C(Cl)(Cl)Cl)N(N=N2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13999465.png)
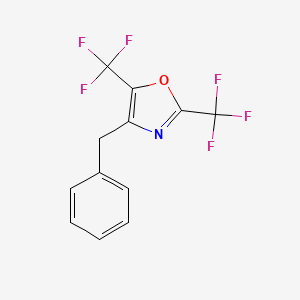
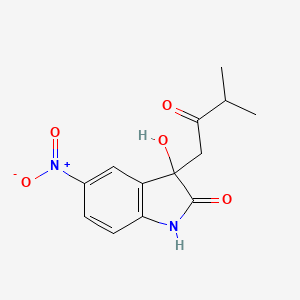

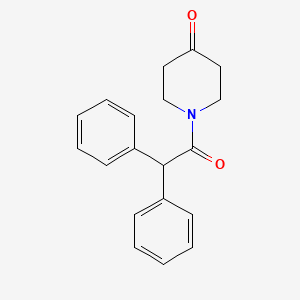
![Diethyl[(3,4-dimethylphenyl)amino]propanedioate](/img/structure/B13999499.png)
![1-Benzyl-2-(methylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B13999504.png)
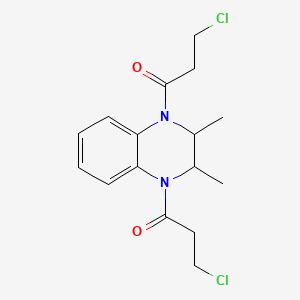
![(Acetylamino)[3-(4-fluorophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B13999509.png)
